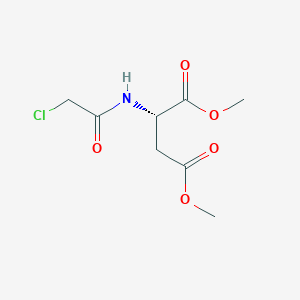

Dimethyl N-(chloroacetyl)-L-aspartate

Description

Significance of N-Acylated Amino Acid Esters as Chemical Precursors

N-acylated amino acid esters represent a crucial class of compounds in organic synthesis, serving as foundational materials for constructing a wide array of complex organic molecules. The process of N-acylation, which involves introducing an acyl group onto the nitrogen atom of an amino acid, fundamentally alters the amino acid's reactivity and physical properties, thereby expanding its synthetic utility. These derivatives are not merely protected forms of amino acids; they are activated intermediates for a variety of chemical transformations.

The fatty acid amides are a biologically significant family of lipids formed when a fatty acid and a biogenic amine are linked by an amide bond. nih.gov N-acyl amino acids belong to this family, with an amino acid acting as the biogenic amine. nih.gov The presence of the N-acyl group can influence the stereochemical outcome of reactions at the alpha-carbon, making these compounds valuable in asymmetric synthesis. Furthermore, the ester group provides a convenient handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups.

The synthesis of N-acylated amino acids can be achieved through various methods, including the Schotten-Baumann reaction, which typically involves reacting acyl chlorides with amino acids or their esters. researchgate.net These compounds are pivotal in peptide synthesis, where the N-acyl group can act as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. Beyond peptide chemistry, N-acylated amino acid esters are precursors to various heterocyclic compounds and other biologically active molecules. Their inherent chirality, derived from the parent amino acid, makes them indispensable starting materials for the enantioselective synthesis of pharmaceuticals and natural products.

Overview of L-Aspartate Derivatives as Chiral Building Blocks in Synthetic Chemistry

Chiral building blocks are enantiomerically pure compounds used as starting materials in organic synthesis to construct complex target molecules with a specific three-dimensional geometry. Amino acids are among the most valuable sources of chirality, being readily available and optically pure. nih.govmdpi.com L-aspartic acid, in particular, is a highly versatile chiral precursor due to its unique structural features. umaryland.edu

L-aspartic acid possesses two carboxylic acid groups and one amino group, offering multiple points for chemical modification. umaryland.edu This trifunctional nature allows for the differential manipulation of its functional groups to create a wide range of chiral intermediates. For instance, derivatives of L-aspartic acid have been used to synthesize other complex amino acids, including β- and γ-amino acid derivatives, through processes that retain the original stereochemistry. researchgate.netnih.gov The ability to preserve the chiral integrity of the starting material throughout a synthetic sequence is a key advantage of using L-aspartate derivatives. researchgate.netnih.gov

The applications of L-aspartate as a chiral building block are extensive. It serves as a precursor for the synthesis of key intermediates for pharmaceuticals, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. researchgate.net Synthetic strategies often involve protecting the amino and one of the carboxyl groups while the other carboxyl group is modified, or vice versa, leading to the creation of complex and stereochemically defined molecules. This strategic manipulation makes L-aspartate and its derivatives, like Dimethyl N-(chloroacetyl)-L-aspartate, powerful tools for chemists aiming to build intricate molecular architectures with high stereochemical control.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO5/c1-14-7(12)3-5(8(13)15-2)10-6(11)4-9/h5H,3-4H2,1-2H3,(H,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSSPLTBKXLFB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514497 | |

| Record name | Dimethyl N-(chloroacetyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76385-50-7 | |

| Record name | Dimethyl N-(chloroacetyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Chloroacetyl L Aspartate Dimethyl Ester

Direct N-Chloroacetylation of L-Aspartate Dimethyl Ester

The most straightforward approach to synthesizing Dimethyl N-(chloroacetyl)-L-aspartate is the direct N-chloroacetylation of L-aspartate dimethyl ester. This method involves the reaction of the amino acid ester with a suitable chloroacetylating agent. Chloroacetyl chloride (CAC) is a commonly employed reagent for this transformation due to its high reactivity. tandfonline.com The reaction's success hinges on careful optimization of conditions to ensure high yield and chemoselectivity, specifically N-acylation over potential side reactions.

The N-chloroacetylation of amino compounds with chloroacetyl chloride is a robust reaction, but its efficiency is highly dependent on the chosen conditions. tandfonline.com The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, the inclusion of a base or an HCl scavenger is critical for driving the reaction to completion. tandfonline.comresearchgate.net

Various bases have been studied to optimize this type of acylation. Strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) have been employed, as have tertiary amines like triethylamine (B128534) (TEA) and lutidine. researchgate.net However, the choice of base can influence the product distribution, sometimes leading to undesired side products. researchgate.net An alternative to traditional bases is the use of HCl scavengers like propylene (B89431) oxide. tandfonline.com The goal is to neutralize the generated HCl without introducing conditions that could compromise the stability of the ester groups or the chiral center of the aspartate molecule.

Research on related N-chloroacetylation reactions has shown that metal salts can also influence the reaction's outcome. While some metal salts were found to be ineffective, others like FeCl3, Cu+2, Ag+1, Cd+2, and Zn+2 have been shown to promote the formation of the desired N-acylated product, potentially by coordinating with other functional groups and directing the acylation to the nitrogen atom. researchgate.net

| Base/Additive | Solvent | Observation | Reference |

|---|---|---|---|

| DBU | DMF | Formation of di- and trisubstituted products. | researchgate.net |

| DABCO | DMF | Formation of di- and trisubstituted products. | researchgate.net |

| Triethylamine (TEA) | CH₂Cl₂ | Increased amide formation compared to no base. | tandfonline.com |

| Lutidine | DMF | Yielded the maximum amount of disubstituted product in some cases. | researchgate.net |

| Pyridine | - | Can be used as a mild base (1 equiv.). | tandfonline.com |

| Propylene Oxide | - | Effective HCl scavenger for clean chloroacetylation under neutral conditions. | tandfonline.com |

The choice of solvent is a critical parameter in the N-chloroacetylation of amino acid esters. Traditional organic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are often used. researchgate.net However, reactions in these solvents can sometimes suffer from poor selectivity, leading to mixtures of N-acylated and O-acylated products, especially if other nucleophilic groups are present. tandfonline.comresearchgate.net

Recently, there has been a significant shift towards using aqueous media for acylation reactions to develop more environmentally friendly or "green" chemical processes. tandfonline.com Performing the N-chloroacetylation in an aqueous phosphate (B84403) buffer has been shown to be highly efficient and chemoselective for various amino compounds. tandfonline.comtandfonline.com The reaction in a phosphate buffer can be rapid, often completing within 20 minutes, and yields the desired N-chloroacetylated product in high purity without the need for chromatographic separation. tandfonline.comtandfonline.com This approach represents a metal-free, bio-compatible synthesis under neutral conditions. tandfonline.comresearchgate.net While chloroacetyl chloride can undergo slow hydrolysis in water, the rate of N-acylation in a buffered system is typically much faster, allowing for high yields of the desired amide. tandfonline.comtandfonline.com

| Solvent/Medium | Observation | Reference |

|---|---|---|

| Acetonitrile (MeCN) | Can lead to the formation of O-acylated byproducts. | researchgate.net |

| Water (unbuffered) | Moderate yield of the desired amide along with ester byproduct. | tandfonline.comresearchgate.net |

| Phosphate Buffer (aqueous) | High yield and high chemoselectivity for N-acylation. Suppresses alcohol reactivity. | tandfonline.comresearchgate.net |

Chemoselectivity is paramount in the synthesis of this compound. The substrate, L-aspartate dimethyl ester, contains a primary amine and two ester functionalities. While the esters are less nucleophilic than the amine, forcing conditions could potentially lead to side reactions. The primary challenge in related bifunctional molecules, such as amino alcohols, is achieving selective N-acylation over O-acylation. tandfonline.com

Strategies to ensure chemoselective N-acylation include:

pH Control: Running the reaction in a controlled pH environment, such as a phosphate buffer, is highly effective. The buffer maintains a pH where the amino group is sufficiently nucleophilic while minimizing side reactions. tandfonline.com

Metal-Free Conditions: Avoiding certain metal catalysts that might promote transesterification or other side reactions can enhance selectivity. The use of aqueous buffers provides an effective metal-free pathway. tandfonline.com

Reagent Choice: Using highly reactive acylating agents like chloroacetyl chloride allows the reaction to proceed quickly at the most nucleophilic site (the amine) before other, slower side reactions can occur. tandfonline.com

Studies on competitive reactions between amines and alcohols have demonstrated that protocols using a phosphate buffer can selectively N-chloroacylate amines even in the presence of alcohols, highlighting the high degree of chemoselectivity achievable under these conditions. tandfonline.comresearchgate.net

Indirect Synthesis Approaches via Precursor Functionalization

Indirect methods for the synthesis of this compound involve modifying the L-aspartic acid molecule before the final N-chloroacetylation step. These multi-step sequences can offer better control over selectivity and prevent unwanted side reactions, particularly when dealing with complex substrates.

A common strategy in amino acid chemistry is the use of protecting groups. In this approach, the amino group of L-aspartic acid is first protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. The carboxylic acid groups are then esterified to form the dimethyl ester. Subsequent removal of the N-protecting group yields the L-aspartate dimethyl ester hydrochloride, which can then be N-chloroacetylated under controlled basic conditions.

This sequence, while longer, ensures that the sensitive amino group does not interfere with the esterification step. Furthermore, the use of bulky ester protecting groups on the side chain of aspartate is a known strategy to minimize the formation of aspartimide, a common side product in peptide synthesis. iris-biotech.denih.gov While aspartimide formation is more relevant to peptide synthesis involving activation of the carboxyl group, the principles of using protecting groups to direct reactivity are broadly applicable. For instance, bulky trialkylcarbinol-based esters can shield the aspartyl beta-carboxyl group, preventing unwanted intramolecular reactions. iris-biotech.de

The synthesis of N-chloroacetyl amino acid esters is a well-established transformation in organic chemistry, often used to introduce a versatile two-carbon bifunctional unit into a molecule. tandfonline.com The chloroacetyl group can serve as a protecting group or as a handle for further functional modifications. tandfonline.com

General methods for preparing these compounds often parallel the direct N-chloroacetylation route. For example, various amino acid methyl esters can be prepared by reacting the parent amino acid with methanol (B129727) in the presence of an activating agent like trimethylchlorosilane (TMSCl). nih.gov The resulting amino acid ester hydrochloride can then be acylated with chloroacetyl chloride in the presence of a suitable base. This two-step procedure (esterification followed by N-acylation) is a common and reliable method for accessing a wide range of N-chloroacetyl amino acid esters. nih.gov The reaction conditions are generally mild and compatible with a variety of amino acid side chains. nih.gov

Advanced Purification and Analytical Characterization Techniques for Synthetic Products

The rigorous purification and comprehensive analytical characterization of this compound are crucial steps to ensure the compound's identity, purity, and stability for subsequent applications. These processes involve a combination of chromatographic and spectroscopic techniques to isolate the target molecule from reaction byproducts and confirm its structural integrity.

Advanced Purification Methodologies

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, reagents, and side products. Advanced purification techniques are therefore employed to achieve a high degree of purity.

Chromatographic Techniques:

Column Chromatography: This is a fundamental and widely used method for the purification of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can effectively separate the desired product from less polar and more polar impurities. The selection of the eluent system is critical and is often guided by preliminary analysis using thin-layer chromatography (TTC).

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity levels (often >98%), preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA), is typically employed. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

A comparative overview of these techniques is presented in the table below.

| Purification Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation | Purity Achieved |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption | Good to High |

| Preparative HPLC | C18-functionalized Silica | Water/Acetonitrile Gradient with TFA | Partition | Very High (>98%) |

Crystallization:

If this compound is a solid, crystallization can be an effective purification method. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can form pure crystals, leaving impurities behind in the solution. The choice of solvent is crucial for successful crystallization.

Analytical Characterization Techniques

Once purified, the identity and purity of this compound are confirmed using a suite of analytical methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the methyl ester protons, the methine and methylene (B1212753) protons of the aspartate backbone, and the methylene protons of the chloroacetyl group.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the N-H bond of the amide, the C=O stretching of the ester and amide groups, and the C-Cl bond.

Chromatographic Techniques for Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. By using a calibrated detector, the area under the peak corresponding to the product can be compared to the total area of all peaks to calculate the purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity analysis. A flame ionization detector (FID) is commonly used for quantitative analysis. japsonline.com

The following table summarizes the key analytical techniques and the information they provide for the characterization of this compound.

| Analytical Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for methyl esters, aspartate CH and CH₂, chloroacetyl CH₂ |

| ¹³C NMR | Carbon skeleton | Resonances for ester and amide carbonyls, aspartate carbons, chloroacetyl carbons |

| Mass Spectrometry (MS) | Molecular weight, elemental formula | Molecular ion peak corresponding to the compound's mass |

| Infrared (IR) Spectroscopy | Functional groups | Absorption bands for N-H, C=O (ester and amide), C-Cl |

| HPLC | Purity assessment | A single major peak indicating high purity |

| GC | Purity assessment (if applicable) | A single major peak indicating high purity |

Reactivity and Mechanistic Investigations of N Chloroacetyl L Aspartate Dimethyl Ester

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The carbon atom of the chloromethyl group in Dimethyl N-(chloroacetyl)-L-aspartate is electron-deficient due to the inductive effect of the adjacent chlorine and carbonyl group, making it a prime target for nucleophilic attack. This reactivity allows for a variety of intermolecular and intramolecular transformations.

Intermolecular Reactions with Diverse Nucleophiles

The chloroacetyl group of N-chloroacetyl amino acid derivatives readily undergoes substitution reactions with a range of nucleophiles. The ease of displacement of the chlorine atom makes these compounds versatile synthetic intermediates. While specific studies detailing a wide array of nucleophiles with this compound are not extensively documented, the general reactivity of α-haloamides suggests that it would react with various nucleophiles.

Commonly, nitrogen nucleophiles such as primary and secondary amines, and sulfur nucleophiles like thiols, are effective in displacing the chloride. For instance, the reaction of N-chloroacetyl-modified peptides with mercaptoundecahydrododecaborate (BSH) is accelerated by the presence of basic amino acid residues, indicating that the local environment can influence the rate of substitution. psu.edu This suggests that the aspartate moiety in this compound could potentially influence its reactivity with different nucleophiles. The introduction of charged amino acids in proximity to a cysteine thiol can modulate its pKa, thereby affecting its reactivity in Michael-type additions. lookchem.comCurrent time information in Asia/Manila. While not a direct substitution on a chloroacetyl group, this demonstrates the principle of intramolecular influence on reactivity.

The following table summarizes the expected reactivity with various classes of nucleophiles based on the general behavior of N-chloroacetyl compounds.

| Nucleophile Class | Example Nucleophile | Expected Product Type |

| Nitrogen | Ammonia (B1221849), primary/secondary amines | N-substituted glycine derivatives |

| Sulfur | Thiols, thiophenols | Thioether derivatives |

| Oxygen | Alcohols, phenols | Ether derivatives (typically requires basic conditions) |

| Carbon | Cyanide, enolates | Carbon-carbon bond formation |

| Halogen | Iodide (Finkelstein reaction) | Iodoacetyl derivative |

| Azide | Sodium azide | Azidoacetyl derivative |

Hydrolytic Pathways and Stability Profiles in Varied Chemical Environments

The stability of this compound in aqueous environments is influenced by the susceptibility of its functional groups—the N-acyl bond and the two methyl ester groups—to hydrolysis. The rate and pathway of hydrolysis are significantly dependent on the pH of the medium.

In general, the hydrolysis of esters can be catalyzed by both acids and bases. nih.gov Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. psu.edu Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. nih.gov The rate of ester hydrolysis generally increases with increasing pH in the basic range. mdpi.com

The amide bond of the N-chloroacetyl group is generally more stable to hydrolysis than the ester linkages. However, hydrolysis of the amide can occur under more forcing acidic or basic conditions. The pH-rate profile for the hydrolysis of related compounds, such as copolymer models of ribonucleotide-α-amino acids, demonstrates distinct pH dependencies for the hydrolysis of ester and phosphoramidate linkages. tu-chemnitz.de For instance, the hydrolysis of an aminoacyl ester is shown to be significantly faster at higher pH values. tu-chemnitz.de

The stability of this compound in different chemical environments can be summarized as follows:

| Chemical Environment | Predominant Hydrolytic Pathway | Relative Stability |

| Acidic (e.g., pH < 4) | Acid-catalyzed hydrolysis of the methyl esters | Moderate |

| Neutral (e.g., pH 7) | Slow, uncatalyzed hydrolysis of the methyl esters | High |

| Basic (e.g., pH > 9) | Base-catalyzed hydrolysis (saponification) of the methyl esters | Low |

Kinetic Studies and Transition State Analysis of Key Transformations

Detailed kinetic studies and transition state analyses provide valuable insights into the mechanisms of reactions involving this compound. While specific kinetic data for this exact compound are scarce in the literature, general principles from related systems can be applied.

The kinetics of decomposition of N-chloro-α-amino acids have been studied, revealing that the rates are often independent of initial concentrations and pH within a certain range, suggesting a first-order process. The mechanism is proposed to be a concerted process involving dechlorination and decarboxylation. For nucleophilic substitution reactions at the chloroacetyl moiety, the reaction rate is expected to follow second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile.

Computational studies are a powerful tool for investigating reaction mechanisms and transition states. For example, computational analysis of transition states for aza-spiro ring formations with N-alkoxyamides has provided a detailed understanding of the factors controlling stereoselectivity. researchgate.net Similar computational approaches could be applied to the intramolecular cyclization reactions of this compound to elucidate the preferred reaction pathways and the structures of the transition states. Such studies can help to explain the observed regioselectivity and stereoselectivity in the formation of different heterocyclic products.

Applications As a Versatile Synthetic Intermediate

Precursor in the Stereoselective Synthesis of Diketopiperazine Derivatives

Diketopiperazines (DKPs) are a class of cyclic dipeptides that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. The stereoselective synthesis of DKP derivatives is crucial for the development of new therapeutic agents. Dimethyl N-(chloroacetyl)-L-aspartate serves as a key precursor in a process for preparing specific diketopiperazine derivatives.

A patented method describes the synthesis of a diketopiperazine derivative starting from N-chloroacetyl-L-aspartic acid. google.com This process involves the chloroacetylation of L-aspartic acid, followed by treatment with ammonia (B1221849) to form glycyl-aspartic acid. Subsequent diesterification and pH adjustment to a range of 6 to 8 induces cyclization to yield the desired diketopiperazine. google.com This method highlights the utility of the N-chloroacetylated aspartate framework in constructing the diketopiperazine ring system. The stereochemistry of the starting L-aspartate is retained throughout the process, ensuring the stereoselective formation of the final product.

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Chloroacetylation | L-aspartic acid, Chloroacetyl chloride, NaOH | N-chloroacetyl-L-aspartic acid | google.com |

| 2. Amination | N-chloroacetyl-L-aspartic acid, Ammonia water | Glycyl-aspartic acid | google.com |

| 3. Diesterification | Glycyl-aspartic acid, Lower alcohol, HCl | Glycyl-aspartic acid diester | google.com |

| 4. Cyclization | Glycyl-aspartic acid diester, pH 6-8, 50-60°C | Diketopiperazine derivative | google.com |

Building Block for Peptide and Peptidomimetic Scaffolds

The unique structural features of this compound make it a valuable building block for the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

Bioconjugation Strategies Utilizing the Chloroacetyl Group

The chloroacetyl group is a key reactive handle for bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. The electrophilic nature of the carbon-chlorine bond in the chloroacetyl moiety allows for its selective reaction with nucleophilic residues on proteins and peptides, most notably the thiol group of cysteine. nih.govgoogle.com This reaction forms a stable thioether bond, a common and robust linkage in bioconjugation chemistry. nih.gov

N-chloroacetyl-modified peptides can be synthesized using automated solid-phase peptide synthesizers, allowing for the precise incorporation of the chloroacetyl group at the N-terminus of a peptide chain. nih.govgoogle.com These modified peptides can then be conjugated to sulfhydryl-containing proteins or other molecules. nih.gov Furthermore, if a cysteine residue is present within the same peptide chain, intramolecular cyclization can occur between the chloroacetyl group and the cysteine's sulfhydryl group, leading to the formation of cyclic peptides. nih.govgoogle.com The efficiency of this conjugation reaction can be influenced by the surrounding amino acid residues, with basic amino acids potentially accelerating the reaction rate through electrostatic interactions. mdpi.com

| Reactant 1 | Reactant 2 | Linkage Formed | Application | References |

| N-chloroacetyl-modified peptide | Cysteine-containing protein | Thioether | Peptide-protein conjugates, Immunogens | nih.govgoogle.com |

| N-chloroacetyl-modified peptide with internal cysteine | - | Thioether | Cyclic peptides | nih.govgoogle.com |

| Chloroacetyl-modified tripeptide | Mercaptoundecahydrododecaborate (BSH) | Thioether | Boron neutron capture therapy agents | mdpi.com |

Incorporation into Modified Peptides and Analogs for Structural Probing

The incorporation of non-natural or modified amino acids is a powerful strategy for probing the structure and function of peptides. The introduction of conformational constraints or specific chemical functionalities can provide valuable insights into peptide folding, receptor binding, and biological activity.

While direct studies utilizing this compound for structural probing are not extensively documented, the principles of incorporating modified amino acids are well-established. The chloroacetyl group, through its ability to react with other functional groups, can be used to introduce covalent cross-links within a peptide or between a peptide and its binding partner. This can help to stabilize specific conformations or to identify residues in close proximity. The incorporation of halogenated amino acids, in general, can influence the structural and physicochemical properties of peptides, affecting their degradability, lipophilicity, and membrane permeabilization activity. mdpi.com The development of N-acetyl methyl ester derivatives of amino acids has also been utilized for improving analytical methods for their characterization. nih.gov

Intermediate in the Formation of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and the development of efficient synthetic routes to these scaffolds is a central focus of organic chemistry. mdpi.comorganic-chemistry.orgresearchgate.netlboro.ac.uk Amino acids and their derivatives are valuable chiral building blocks for the asymmetric synthesis of these complex molecules. organic-chemistry.org

The functionalities present in this compound, including the N-acyl group, the two ester groups, and the chiral center, make it a promising starting material for the synthesis of various heterocyclic systems. For instance, N-acylated amino acid derivatives can undergo intramolecular cyclization reactions to form lactams and other nitrogen-containing rings. Base-assisted cyclization of N-chloroacetyl dipeptide derivatives has been shown to yield β-lactams and 2-ketopiperazine derivatives. researchgate.net The specific reaction pathway and resulting heterocyclic scaffold can be influenced by the reaction conditions and the nature of the substituents. researchgate.net

Although specific examples detailing the conversion of this compound into complex heterocyclic systems are not prevalent in the literature, its structural motifs are analogous to precursors used in established methodologies for the synthesis of nitrogen heterocycles.

Derivatization for Specialized Chemical Transformations and Functional Molecule Synthesis

The chemical handles present in this compound allow for a wide range of derivatizations to create novel functional molecules. The ester groups can be hydrolyzed or transesterified, and the chloroacetyl group can be displaced by various nucleophiles to introduce diverse functionalities.

For example, the derivatization of N-acyl amino acids and their esters is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. The development of N-acetylaspartate derivatives and their quantification in biological fluids is an area of active research. nih.gov Furthermore, N-acyl amino acid surfactants can be derivatized to facilitate their analysis by techniques such as HPLC and HPLC-MS. mdpi.com The synthesis of N,N-dimethyl chloroacetamide, a related compound, highlights the industrial relevance of such chloroacetyl derivatives. google.com

These examples demonstrate the potential for this compound to be chemically modified to produce a variety of molecules with tailored properties for applications in materials science, analytical chemistry, and drug discovery.

Enzymatic Transformations and Biocatalytic Applications Involving N Chloroacetyl L Aspartate Derivatives

Substrate Specificity of Acylases Towards N-Chloroacetyl Aspartic Acid and its Esters

Aminoacylases (EC 3.5.1.14) are a class of hydrolases that catalyze the removal of an acyl group from the nitrogen atom of an N-acylated amino acid. wikipedia.org Their substrate specificity is a critical factor in their application for the kinetic resolution of racemic amino acid mixtures. While the most well-known industrial application involves the hydrolysis of N-acetyl-L-amino acids, the specificity of these enzymes extends to a variety of other acyl groups. nih.govd-nb.info

The structure of both the acyl group and the amino acid side chain significantly influences the enzyme's recognition and catalytic efficiency. For instance, replacing a standard phenylacetyl group with a benzyloxycarbonyl group can decrease the affinity of penicillin acylases for the substrate by more than an order of magnitude. nih.gov This highlights the sensitivity of the enzyme's active site to the nature of the N-acyl substituent.

While specific kinetic data for the hydrolysis of Dimethyl N-(chloroacetyl)-L-aspartate is not extensively documented in publicly available research, general trends in acylase specificity can provide insights. The chloroacetyl group, being more electronegative and bulkier than an acetyl group, would be expected to alter the binding affinity and hydrolysis rate. Studies on various N-acyl-L-amino acids have shown that aminoacylases from sources like Streptomyces ambofaciens can accommodate a range of acyl donors, with fatty acid length influencing the conversion yield. nih.gov However, the primary determinant of activity often remains the amino acid residue itself. Brain amidohydrolases, for example, show a marked preference for N-acetyl-L-aspartate over other N-acyl-L-amino acids, indicating a strong specificity for the aspartate side chain. nih.gov

The specificity of acylases is summarized in the table below, indicating the general factors that influence their activity.

| Enzyme Class | Typical Acyl Group | Influence of Acyl Group Structure | Influence of Amino Acid Side Chain |

| Aminoacylase I | Acetyl, Propionyl | Shorter chains generally preferred. nih.gov | High specificity for various L-amino acids. wikipedia.org |

| Penicillin Acylase | Phenylacetyl | Sensitive to substitutions on the acyl group; can affect affinity and kcat. nih.gov | Tolerates a wide range of amino acid side chains. nih.gov |

| Amidohydrolase (Brain) | Acetyl | High specificity for the acetyl group. | Strong preference for L-aspartate. nih.gov |

Biocatalytic Hydrolysis and Synthesis of Related N-Acyl Amino Acid Esters

The biocatalytic production of N-acyl amino acids is a greener alternative to traditional chemical methods, which often rely on hazardous reagents like acyl chlorides derived from phosgene (B1210022) chemistry. nih.govd-nb.info Enzymes such as aminoacylases, lipases, and proteases can be employed for both the synthesis (acylation) and hydrolysis (deacylation) of these compounds. nih.gov

Hydrolysis: The primary application of aminoacylases in hydrolysis is the enantioselective resolution of racemic N-acyl amino acids. The enzyme specifically hydrolyzes the L-enantiomer, leaving the unreacted D-enantiomer, which can then be separated. wikipedia.org This process is well-established for N-acetyl amino acids. d-nb.info While not specifically detailed for N-chloroacetyl-aspartate, this principle would apply, allowing for the production of enantiomerically pure L-aspartic acid from a racemic mixture of its N-chloroacetyl derivative.

Synthesis: Enzymatic synthesis of N-acyl amino acids can be achieved through two main routes: thermodynamically controlled reverse hydrolysis or kinetically controlled aminolysis. nih.gov

Reverse Hydrolysis: This involves the direct condensation of a carboxylic acid (like chloroacetic acid) with an amino acid (like L-aspartate dimethyl ester). The equilibrium for this reaction in aqueous media generally favors hydrolysis, leading to low yields. nih.gov

Aminolysis: This approach uses an activated acyl donor, such as an ester, which reacts with the amino group of the amino acid. For example, a methyl or ethyl ester of chloroacetic acid could be used to acylate L-aspartate dimethyl ester, catalyzed by a lipase (B570770) or protease. This method is often more efficient than reverse hydrolysis.

Aminoacylases from Streptomyces ambofaciens have demonstrated the ability to catalyze the acylation of 14 of the 20 proteinogenic L-amino acids on their α-amino group using undecylenoic acid as the acyl donor in an aqueous medium. nih.gov This indicates a broad substrate scope that could potentially include chloroacetic acid or its esters as acyl donors and aspartate esters as acceptors.

Stereochemical Considerations and Enantioselectivity in Enzymatic Reactions

A major advantage of enzymatic catalysis is the high degree of stereochemical control, which is crucial for producing optically pure compounds. In the context of N-acyl aspartate derivatives, this enantioselectivity is paramount.

Acylase-mediated Resolution: As mentioned, aminoacylases are highly specific for L-enantiomers of N-acylated amino acids. wikipedia.org This strict L-specificity allows for the efficient separation of enantiomers. For a racemic mixture of N-chloroacetyl-aspartic acid, an L-aminoacylase would selectively hydrolyze N-chloroacetyl-L-aspartic acid to L-aspartic acid and chloroacetate, leaving N-chloroacetyl-D-aspartic acid untouched. This is a classic kinetic resolution process.

Lyase-mediated Synthesis: Enzymes from the lyase family also exhibit exceptional enantioselectivity in the synthesis of aspartic acid derivatives. Aspartate ammonia (B1221849) lyase (AspB) from Bacillus sp. YM55-1 catalyzes the Michael addition of various nucleophiles to fumarate (B1241708). While its natural reaction is the addition of ammonia, it can also accept substrates like hydroxylamine, hydrazine, and methylamine (B109427) to produce the corresponding N-substituted L-aspartic acids with excellent enantioselectivity (>97% enantiomeric excess, ee). nih.govrug.nl Similarly, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can synthesize a variety of N-arylalkyl-substituted L-aspartic acids from fumarate and the corresponding amine, also with outstanding enantiopurity (>99% ee). rsc.org These examples demonstrate that enzymatic synthesis routes to the core aspartic acid structure are inherently stereoselective, yielding almost exclusively the L-enantiomer.

The table below summarizes the enantioselectivity of these key enzymes.

| Enzyme | Reaction Type | Substrates | Product Configuration | Reported Enantiomeric Excess (ee) |

| Aminoacylase I | Hydrolysis (Resolution) | Racemic N-acyl amino acids | L-amino acid | High (specific value depends on substrate) |

| Aspartate Ammonia Lyase (AspB) | Synthesis (Hydroamination) | Fumarate + Amine (e.g., methylamine) | N-substituted L-aspartic acid | >97% nih.govrug.nl |

| EDDS Lyase | Synthesis (Hydroamination) | Fumarate + Arylalkylamine | N-arylalkyl-L-aspartic acid | >99% rsc.org |

Interaction with Aspartate Ammonia Lyases and Related Enzyme Systems

Aspartate ammonia lyase (AAL), also known as aspartase (EC 4.3.1.1), is an enzyme that catalyzes the reversible deamination of L-aspartic acid to form fumarate and ammonia. nih.gov While its primary physiological role involves amino acid metabolism, its synthetic capabilities have garnered significant interest.

The substrate specificity of AAL is generally considered to be very high for L-aspartic acid. polimi.it Early studies showed a lack of activity with D-aspartate and other common amino acids. polimi.it However, more recent research has revealed that AALs can accept alternative nucleophiles in the reverse reaction (addition to fumarate). As detailed in the previous section, the AspB enzyme from Bacillus sp. YM55-1 can utilize small amines like methylamine to synthesize N-methyl-L-aspartic acid. nih.govrug.nl This demonstrates that the enzyme's active site can accommodate substituents on the amino group, expanding its synthetic utility beyond L-aspartate itself.

There is no direct evidence to suggest that AALs can act on or hydrolyze an already N-acylated substrate like this compound. The enzyme's natural function is the cleavage or formation of the C4-N bond of the core amino acid, not the hydrolysis of an amide bond at the N-terminus. Therefore, a direct catalytic interaction is unlikely. However, AALs are a crucial part of the broader enzyme landscape for synthesizing the chiral L-aspartate backbone, which is the precursor for N-acylated derivatives. The biocatalytic synthesis of N-substituted aspartic acids using AALs provides an enantiomerically pure starting point for subsequent chemical or enzymatic acylation to produce compounds like N-(chloroacetyl)-L-aspartate. nih.govpolimi.it

Structure Reactivity and Structure Function Relationship Studies of N Chloroacetyl L Aspartate Dimethyl Ester Analogs

Analysis of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of Dimethyl N-(chloroacetyl)-L-aspartate are significantly influenced by the electronic and steric nature of substituents. The chloroacetyl group, being a potent electrophile, is the primary site for nucleophilic substitution reactions. The rate of these reactions can be modulated by substituents on the aspartate backbone. Electron-withdrawing groups would be expected to enhance the electrophilicity of the carbonyl carbon in the chloroacetyl moiety, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

| Substituent | Electronic Effect | Expected Impact on Reactivity | Expected Impact on Stability |

| Electron-withdrawing | Increases electrophilicity of chloroacetyl group | Increase | Decrease (potential for faster hydrolysis) |

| Electron-donating | Decreases electrophilicity of chloroacetyl group | Decrease | Increase (potential for slower hydrolysis) |

| Bulky/Steric | Hinders nucleophilic attack | Decrease | May increase due to steric shielding |

Influence of Stereochemistry on Chemical and Biochemical Transformations

The stereochemistry of the L-aspartate core in this compound plays a crucial role in its chemical and biochemical transformations. The defined stereocenter influences the approach of reagents and the conformation of the molecule, which in turn can affect reaction rates and product distributions.

In biochemical systems, the L-configuration is of paramount importance for recognition and interaction with enzymes and receptors. Many biological macromolecules are chiral and exhibit high stereospecificity. Therefore, the L-enantiomer of N-(chloroacetyl)-aspartate dimethyl ester is expected to have significantly different biological activity compared to its D-enantiomer. For instance, enzymatic transformations, such as hydrolysis by esterases or proteases, would likely be highly selective for the L-isomer. This stereochemical influence is a fundamental principle in medicinal chemistry and drug design.

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry and molecular modeling are powerful tools for investigating the properties of this compound at the atomic level. These methods provide insights that can be difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the electronic structure of this compound. These calculations can provide valuable information about:

Charge distribution: Identifying the most electrophilic and nucleophilic sites within the molecule.

Frontier molecular orbitals (HOMO/LUMO): Predicting the reactivity of the molecule towards different reagents. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for predicting susceptibility to nucleophilic attack.

Reaction mechanisms: Mapping the potential energy surface for various reactions to elucidate the most likely pathways.

Molecular Dynamics Simulations in Mechanistic Elucidation

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or in the active site of an enzyme. MD simulations provide a detailed picture of the conformational flexibility of the molecule and its interactions with its surroundings over time. This information is crucial for understanding reaction mechanisms, as the conformation of the molecule can significantly impact its reactivity.

Prediction of Reaction Pathways and Energetics

By combining quantum chemical calculations and molecular dynamics simulations, it is possible to predict the most favorable reaction pathways for this compound. Theoretical calculations can determine the activation energies for different potential reactions, allowing for the prediction of the major products under various conditions. This predictive capability is highly valuable in synthetic chemistry for optimizing reaction conditions and designing new synthetic routes.

Correlation between Molecular Structure and Synthetic Utility in Derivative Synthesis

This compound is a versatile building block for the synthesis of a variety of derivatives. The presence of multiple reactive sites—the chloroacetyl group and the two ester functionalities—allows for a range of chemical modifications.

The chloroacetyl group is particularly useful for introducing the aspartate moiety into other molecules through nucleophilic substitution of the chlorine atom. This reaction is commonly used to synthesize peptides, peptidomimetics, and other biologically active compounds. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines or alcohols to form amides or esters, respectively.

The synthetic utility of this compound is directly correlated with its molecular structure. The reactivity of the chloroacetyl group allows for facile derivatization, while the stereochemistry of the L-aspartate core provides a chiral scaffold for the synthesis of enantiomerically pure compounds.

| Reactive Site | Type of Reaction | Potential Derivatives |

| Chloroacetyl group | Nucleophilic substitution | Peptides, peptidomimetics, conjugates with other molecules |

| Ester groups | Hydrolysis, amidation, esterification | Diacids, amides, different esters |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Protocols for Chloroacetyl Aspartate Esters

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For chloroacetyl aspartate esters, this translates into the development of synthetic protocols that are not only efficient but also environmentally benign. Future research is anticipated to focus on several key areas to achieve these goals.

One promising direction is the adoption of biocatalysis. Enzymatic synthesis offers a highly selective and sustainable alternative to traditional chemical methods. nih.govvedeqsa.com Enzymes such as lipases and proteases could be employed to catalyze the acylation of dimethyl L-aspartate with chloroacetic acid or its derivatives. nih.gov This approach would likely proceed under milder reaction conditions, reduce the generation of hazardous byproducts, and potentially offer higher yields. Research into identifying and engineering suitable enzymes with high specificity for this transformation will be a critical step.

Another area of focus is the use of green solvents and reagents. Traditional organic solvents often pose environmental and health risks. The exploration of alternative reaction media, such as ionic liquids or deep eutectic solvents, could significantly enhance the sustainability of the synthesis. researchgate.net Furthermore, replacing hazardous acylating agents with more environmentally friendly alternatives is a key consideration for developing truly "green" synthetic routes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts | Enzyme screening and engineering, optimization of reaction parameters |

| Green Chemistry | Reduced environmental impact, improved safety | Use of ionic liquids, deep eutectic solvents, and greener acylating agents |

| Atom Economy | Minimized waste, increased efficiency | Development of one-pot syntheses and catalytic cycles |

Exploration of Advanced Chemical Applications in Materials Science and Beyond

While Dimethyl N-(chloroacetyl)-L-aspartate has established roles, its unique chemical structure, featuring a reactive chloroacetyl group and a chiral aspartate backbone, makes it a compelling candidate for novel applications, particularly in materials science.

The chloroacetyl moiety serves as a versatile chemical handle for post-synthesis modification of polymers. This functional group can readily react with various nucleophiles, such as thiols and amines, enabling the covalent attachment of the aspartate derivative to polymer chains. This could be leveraged to impart specific properties to materials, such as improved biocompatibility, biodegradability, or altered surface characteristics. For instance, incorporating this molecule into biomedical polymers could enhance their interaction with biological systems.

Furthermore, the chiral nature of the L-aspartate component could be exploited in the development of chiral materials. These materials are of significant interest for applications in asymmetric catalysis, chiral separations, and optical devices. By integrating this compound into polymer networks or onto surfaces, it may be possible to create chiral environments that can selectively interact with other chiral molecules.

Beyond materials science, the reactive nature of the chloroacetyl group suggests potential applications in the synthesis of complex organic molecules. It can act as a building block for the construction of novel heterocyclic compounds or as a linker for conjugating different molecular entities. For example, its use in the preparation of peptide polymers and peptide-protein immunogens has been demonstrated with related N-chloroacetyl-modified peptides. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. The integration of the synthesis of this compound into flow chemistry systems is a logical next step to modernize its production.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and a reduction in reaction times compared to batch methods. The synthesis of related compounds has already demonstrated the benefits of continuous flow processing.

Moreover, flow chemistry is highly amenable to automation. Automated synthesis platforms can enable the rapid optimization of reaction conditions and the on-demand production of the target compound. An automated peptide synthesizer has been successfully used to incorporate N-chloroacetyl moieties at the amino termini of synthetic peptides, highlighting the feasibility of this approach for similar molecules. nih.gov This level of automation can significantly accelerate research and development efforts and facilitate a more efficient transition from laboratory-scale synthesis to industrial production.

The integration of in-line analytical techniques, such as spectroscopy and chromatography, into a flow synthesis setup would allow for real-time monitoring of the reaction progress. This data can be used to implement feedback control loops, further optimizing the synthesis and ensuring consistent product quality.

| Technology | Benefits for Synthesis | Future Research |

| Flow Chemistry | Improved safety, enhanced process control, scalability, higher yields | Reactor design, optimization of flow parameters, integration of purification steps |

| Automated Synthesis | Rapid process optimization, on-demand production, high-throughput screening | Development of automated platforms, integration of robotics and control software |

| In-line Analytics | Real-time reaction monitoring, quality control, process optimization | Implementation of spectroscopic and chromatographic sensors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Dimethyl N-(chloroacetyl)-L-aspartate, and how do protection groups influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with L-aspartic acid derivatives. For example, N-trityl protection (triphenylmethyl chloride with triethylamine) is used to prevent alpha-racemization during esterification, followed by chloroacetylation. Purification via sequential crystallization (e.g., methanol) ensures high purity . Key factors include reaction time, solvent choice (e.g., thionyl chloride in methanol for esterification), and protecting group stability under acidic/basic conditions. Yield optimization requires monitoring deprotection efficiency (e.g., trityl group removal with mild acids).

Q. Which analytical techniques are most effective for characterizing this compound, and how do computational properties align with experimental data?

- Methodological Answer : Combine HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation). Computational tools can predict properties like hydrogen bond donors/acceptors (e.g., 1 donor, 6 acceptors) and rotatable bonds (e.g., 9 bonds), which should be cross-validated with experimental crystallography or IR spectroscopy for functional group identification . Discrepancies in logP or solubility predictions require recalibration using experimental partition coefficients.

Q. How can researchers design a robust purification strategy for this compound, particularly in scaling up from milligram to gram quantities?

- Methodological Answer : Small-scale purification via crystallization (methanol or ethanol) is effective for initial batches. For larger scales, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves yield. Monitor for byproducts (e.g., dechlorinated analogs) using TLC or LC-MS .

Advanced Research Questions

Q. What experimental design frameworks are suitable for studying the reactivity of the chloroacetyl group in nucleophilic environments?

- Methodological Answer : Use a factorial design to test variables such as pH, temperature, and nucleophile concentration (e.g., thiols or amines). For example, a 2³ factorial design can identify interactions between pH (4–10), temperature (25–50°C), and nucleophile molar excess (1–5x). Response surface methodology (RSM) optimizes reaction kinetics while minimizing side reactions (e.g., hydrolysis) . Kinetic studies via UV-Vis spectroscopy or stopped-flow techniques provide mechanistic insights.

Q. How should researchers address contradictions between computational predictions and experimental data in solubility or stability studies?

- Methodological Answer : Discrepancies often arise from force field limitations in molecular dynamics simulations. Validate predictions with experimental techniques:

- Solubility : Use shake-flask method with HPLC quantification.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS degradation profiling.

Recalibrate computational models using experimental datasets to improve predictive accuracy .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolites in vitro (hepatocyte assays) or in vivo (rodent models). Combine LC-MS/MS with enzymatic inhibition studies (e.g., esterase inhibitors) to identify hydrolysis pathways. Molecular docking can predict enzyme-substrate interactions (e.g., with carboxylesterases) .

Q. How can in-silico models be leveraged to predict the compound’s interaction with protein targets, and what validation methods are critical?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like aspartate-specific proteases. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) and X-ray crystallography for structural resolution of ligand-protein complexes. Address false positives via mutagenesis studies on predicted binding residues .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess confidence intervals for IC₅₀/EC₅₀ values via bootstrap resampling. For non-monotonic responses, apply Akaike Information Criterion (AIC) to compare logistic vs. biphasic models .

Q. How should researchers structure a theoretical framework to link the compound’s chemical properties to its biological activity?

- Methodological Answer : Develop a QSAR (Quantitative Structure-Activity Relationship) model incorporating descriptors like logP, polar surface area, and H-bonding capacity. Validate with partial least squares (PLS) regression and external test sets. Cross-reference with transcriptomic data (RNA-seq) to identify pathway-level effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.